Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate

Description

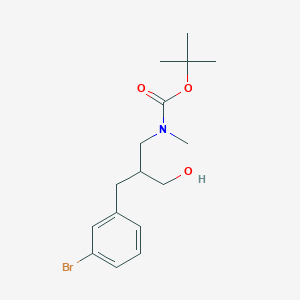

The compound "tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate" is a carbamate derivative featuring a tert-butyl-protected amine. Its structure includes a 3-bromobenzyl group attached to the 2-position of a 3-hydroxypropyl chain, with a methyl substituent on the carbamate nitrogen. Notably, the bromine atom at the 3-position of the benzyl group enhances electrophilicity, facilitating further substitution reactions in synthetic pathways .

Properties

Molecular Formula |

C16H24BrNO3 |

|---|---|

Molecular Weight |

358.27 g/mol |

IUPAC Name |

tert-butyl N-[2-[(3-bromophenyl)methyl]-3-hydroxypropyl]-N-methylcarbamate |

InChI |

InChI=1S/C16H24BrNO3/c1-16(2,3)21-15(20)18(4)10-13(11-19)8-12-6-5-7-14(17)9-12/h5-7,9,13,19H,8,10-11H2,1-4H3 |

InChI Key |

NEXYWIGDKXAMQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The bromobenzyl group can be reduced to a benzyl group.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a benzyl derivative.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates that similar carbamate derivatives can act as enzyme inhibitors, particularly in the context of neurodegenerative diseases. For instance, compounds with structural similarities have been shown to inhibit β-secretase and acetylcholinesterase, which are crucial targets in Alzheimer's disease therapy .

Case Study: Anti-inflammatory Activity

A study focused on the synthesis of substituted benzamido phenylcarbamate derivatives demonstrated that certain derivatives exhibited anti-inflammatory activity. This suggests that this compound could potentially be explored for its anti-inflammatory effects through similar mechanisms .

Biological Research

Cellular Mechanisms

In vitro studies have indicated that carbamate compounds can provide protective effects against oxidative stress and inflammation. For example, compounds with similar structures have been observed to reduce levels of pro-inflammatory cytokines in cellular models exposed to amyloid beta peptides, highlighting their potential neuroprotective roles.

In Vivo Studies

Research involving animal models has shown that carbamate derivatives can modulate immune responses and exhibit cytoprotective effects. These findings underscore the importance of further exploring the therapeutic potential of this compound in preclinical settings.

The synthesis of this compound involves multiple steps, often starting from readily available precursors. The characterization of this compound typically includes techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Mechanism of Action

The mechanism of action of tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Structural Comparisons

Aromatic Substitution Patterns

- Target Compound : Features a 3-bromobenzyl group. Bromine acts as an electron-withdrawing group, directing electrophilic substitutions to the para position.

- Compound : Contains a 3-bromo-4-methoxybenzyl group. The methoxy group at the 4-position introduces steric hindrance and electron-donating effects, altering reactivity compared to the target compound .

- Compounds: Include phenyl or heteroaryl benzamido groups.

Carbamate Nitrogen Substitution

- Target Compound : The carbamate nitrogen bears a methyl group and a 3-hydroxypropyl chain. The methyl group reduces steric bulk compared to larger substituents.

- This increases flexibility but reduces steric shielding .

- Compound: Features a cyanocyclohexyl group and a phosphoester-linked propyl chain, introducing significant steric and electronic complexity .

Hydroxyl Group Presence

- The 3-hydroxypropyl chain in the target compound enhances hydrophilicity, contrasting with ’s Compound , which lacks hydroxyl groups and includes a trifluoromethylphenyl group for increased lipophilicity .

Physical Properties

- The hydroxyl group in the target compound may elevate its melting point compared to non-hydroxylated analogs (e.g., ’s Compound) due to hydrogen bonding .

Biological Activity

Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)(methyl)carbamate, identified by CAS number 1416440-18-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHBrN O

- Molecular Weight : 358.27 g/mol

- Structure : The compound features a tert-butyl group, a bromobenzyl moiety, and a hydroxypropyl chain, contributing to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in neurodegenerative diseases. Specifically, it has been suggested that such compounds can inhibit acetylcholinesterase and β-secretase activities, which are critical in the pathogenesis of Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that the compound can prevent amyloid beta peptide aggregation, which is a hallmark of Alzheimer's disease. The mechanism involves reducing oxidative stress and inflammatory responses in neuronal cells.

In Vivo Studies

In vivo models have shown varying degrees of efficacy. For instance, one study observed that treatment with related compounds led to improved cognitive function in rodent models subjected to scopolamine-induced memory deficits. However, the bioavailability of the compound in the central nervous system remains a crucial factor influencing its effectiveness.

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound Name | Acetylcholinesterase Inhibition | β-Secretase Inhibition | Reference |

|---|---|---|---|

| This compound | Moderate | Yes | |

| Tert-butyl (4-hydroxy-3-((3-(2...)) | Strong | Yes | |

| Tert-butyl N-(2-bromoethyl)carbamate | Weak | No |

Case Study 1: Neuroprotective Effects

In a study published in MDPI, researchers evaluated the neuroprotective effects of compounds similar to this compound on astrocyte cells exposed to amyloid beta. The results indicated a significant reduction in cell death and inflammation markers when treated with these compounds, highlighting their potential therapeutic applications in neurodegenerative conditions .

Case Study 2: Cognitive Function Improvement

Another study focused on the cognitive enhancement properties of related carbamates in rodent models. The findings suggested that administration of these compounds prior to memory tests significantly improved performance compared to control groups. This suggests potential applications for cognitive impairment treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.